2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid
Overview
Description
2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid is an organic compound that features a benzothiazole ring, an oxazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization reactions involving amino acids or their derivatives.
Coupling Reactions: The benzothiazole and oxazole rings are then coupled through a series of reactions involving acylation and amination.
Industrial Production Methods
This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazole and oxazole derivatives .
Scientific Research Applications
2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and neuroprotective properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid involves its interaction with molecular targets such as GABA receptors and sodium channels . The compound binds to these targets, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-11(17-13-15-8(6-21-13)5-12(19)20)7-22-14-16-9-3-1-2-4-10(9)23-14/h1-4,6H,5,7H2,(H,19,20)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDXCHBHBUBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC(=CO3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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